2-(Isopropylimino)cyclopentanone
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Overview
Description
2-(Isopropylimino)cyclopentanone is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.20 g/mol . It is a cyclic ketone with an isopropyl group attached to the nitrogen atom, forming an imine structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylimino)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropylamine under acidic conditions to form the imine . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylimino)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(Isopropylimino)cyclopentanone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylimino)cyclopentanone involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simple cyclic ketone with similar structural features but lacking the imine group.
Cyclopentenone: Contains a double bond within the ring structure, making it more reactive in certain chemical reactions.
Cyclohexanone: A six-membered ring ketone with different chemical properties due to the larger ring size.
Uniqueness
2-(Isopropylimino)cyclopentanone is unique due to the presence of the isopropyl imine group, which imparts distinct reactivity and biological activity compared to other cyclic ketones. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-propan-2-yliminocyclopentan-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)9-7-4-3-5-8(7)10/h6H,3-5H2,1-2H3 |
InChI Key |
RCTQOIQHWIINLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C1CCCC1=O |
Origin of Product |
United States |
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